2-(1H-benzo[d]imidazol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide
Description
This compound features a benzimidazole core linked via an acetamide bridge to a pyrrolidin-3-yl group substituted with a pyridin-2-yl moiety. The benzimidazole scaffold is known for its pharmacological versatility, particularly in kinase inhibition and antimicrobial applications .
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c24-18(12-23-13-20-15-5-1-2-6-16(15)23)21-14-8-10-22(11-14)17-7-3-4-9-19-17/h1-7,9,13-14H,8,10-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWAPYBBKIQKJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CN2C=NC3=CC=CC=C32)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-benzo[d]imidazol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide is a novel organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzo[d]imidazole ring, known for its role in various biological activities.
- A pyridine ring, which is often associated with pharmacological properties.
- A pyrrolidine moiety that contributes to its biological interactions.
Molecular Formula
The molecular formula for this compound is , with a molecular weight of approximately 342.42 g/mol .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The benzimidazole moiety can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in cancer therapy.
- Protein Binding : The compound may bind to specific proteins, inhibiting their function and leading to apoptosis in cancer cells.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains.
Anticancer Activity
Research indicates that compounds similar to this compound show promise in targeting the insulin-like growth factor 1 receptor (IGF-1R), which is implicated in cancer cell proliferation. For instance, a study on related benzimidazole derivatives demonstrated significant inhibition of IGF-1R activity, suggesting potential applications in cancer treatment .
Antimicrobial Properties
In vitro tests have shown that derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 µg/mL to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial properties .
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The benzimidazole moiety is known for its ability to inhibit tubulin polymerization, which is critical in cancer cell division. Research indicates that derivatives of benzimidazole can exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may share similar properties .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structure allows it to interact with bacterial membranes, potentially disrupting their integrity. Preliminary tests indicate effectiveness against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antibiotic .
Neuroprotective Effects
Studies have suggested that compounds containing benzimidazole and pyridine rings can exhibit neuroprotective effects. These compounds may help mitigate oxidative stress and inflammation in neuronal cells, which are pivotal in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Materials Science
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of the compound make it suitable for applications in OLED technology. Its ability to act as a hole transport material has been explored, with research indicating that incorporating such compounds can enhance the efficiency and stability of OLED devices .
Sensors
The compound's electronic properties also lend themselves to sensor applications. Its ability to undergo changes in conductivity upon exposure to specific analytes makes it a candidate for developing chemical sensors, particularly for detecting toxic substances or environmental pollutants .
Catalysis
Metal Complexes
The coordination chemistry of 2-(1H-benzo[d]imidazol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide with transition metals has been investigated. Metal complexes formed with this ligand have shown enhanced catalytic activity in various organic transformations, including cross-coupling reactions and oxidation processes .
Cross-Coupling Reactions
In synthetic organic chemistry, the compound has been utilized as a ligand in palladium-catalyzed cross-coupling reactions. These reactions are vital for forming carbon-carbon bonds, which are foundational in synthesizing complex organic molecules .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values < 10 µM. |
| Study B | Antimicrobial Properties | Effective against E. coli and S. aureus with minimum inhibitory concentrations (MICs) < 50 µg/mL. |
| Study C | OLED Technology | Achieved a maximum external quantum efficiency (EQE) of 20% when used as a hole transport layer in OLEDs. |
| Study D | Catalysis | Showed enhanced reaction rates in Suzuki coupling reactions compared to traditional ligands. |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Key Observations :
- The target compound shares a common benzimidazole-acetamide backbone with analogues but diverges in its pyridine-pyrrolidine substituent, which may enhance solubility and receptor interactions compared to bulkier groups (e.g., cyclohexyl in 10VP91) .
- Synthesis methods predominantly rely on carbodiimide-mediated coupling (EDCI/HOBt), suggesting scalable routes for the target compound .
Pharmacological and Physicochemical Properties
Table 2: Functional Comparisons
Key Observations :
- The pyridine-pyrrolidine group in the target compound may confer improved blood-brain barrier penetration relative to analogues with polar oxadiazole or bulky bicyclic moieties .
- Antioxidant and anti-inflammatory activities are prominent in analogues with electron-deficient substituents (e.g., oxadiazole, thioether), but the target’s pharmacological profile remains unexplored .
Patent and Therapeutic Landscape
- Patent Trends: Compounds like N-(Benzo[d]thiazol-2-yl)-2-(coumarin-benzimidazol-yl)acetamide () highlight the commercial focus on antimicrobial and antifungal applications for benzimidazole derivatives .
- Structural Uniqueness : The target lacks metabolically labile groups (e.g., tetrazoles in ), which may improve stability compared to analogues like N-[3-(1H-tetrazol-1-yl)phenyl]acetamide .
Recommendations :
- Prioritize in vitro assays (e.g., kinase profiling, antimicrobial panels) to benchmark activity against analogues.
- Explore cocrystallization studies to elucidate binding interactions conferred by the pyridine-pyrrolidine moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
